molecular formula C12H12N6O B12760071 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- CAS No. 141300-18-7

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)-

Cat. No.: B12760071
CAS No.: 141300-18-7
M. Wt: 256.26 g/mol
InChI Key: OKEPLQOMEFVNNF-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrimidine family, which is known for its significant biological and pharmacological activities. These compounds are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- can be achieved through various methods. One common approach involves a three-component reaction under microwave irradiation. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . Another method involves ultrasonic-assisted synthesis, which uses Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted and ultrasonic-assisted synthesis methods suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution can result in a wide range of substituted derivatives .

Scientific Research Applications

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- involves its interaction with specific molecular targets. One of the primary targets is CDK2, a protein involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-methylphenyl)amino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. This compound’s ability to inhibit CDK2 with high potency makes it a promising candidate for further research and development in cancer therapy .

Properties

CAS No.

141300-18-7

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

5-amino-6-(4-methylanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H12N6O/c1-7-2-4-8(5-3-7)15-12-16-10-9(6-14-17-10)11(19)18(12)13/h2-6H,13H2,1H3,(H2,14,15,16,17)

InChI Key

OKEPLQOMEFVNNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N

Origin of Product

United States

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